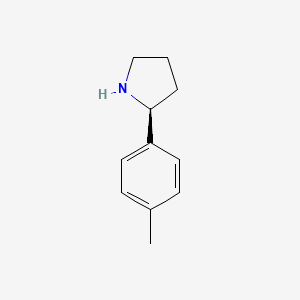

(2S)-2-(4-methylphenyl)pyrrolidine

Description

Significance of Chiral Nitrogen Heterocycles in Organic Synthesis

Chiral nitrogen heterocycles are fundamental building blocks in the construction of complex molecular architectures. numberanalytics.com Their importance stems from their widespread presence in biologically active compounds, including alkaloids, amino acids, and nucleic acids. numberanalytics.com The stereochemistry of these heterocycles is often a critical determinant of their biological function, as biomolecules like enzymes and receptors are themselves chiral and interact selectively with only one enantiomer of a chiral molecule. numberanalytics.com

In organic synthesis, chiral nitrogen heterocycles serve as versatile intermediates, catalysts, and final products. numberanalytics.com Their rigid or conformationally constrained structures can impart a high degree of stereocontrol in chemical reactions, making them invaluable tools for asymmetric synthesis—the selective production of a single enantiomer of a chiral product. mdpi.com The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of pharmaceuticals, where the desired therapeutic effect is often associated with a specific stereoisomer, while the other may be inactive or even harmful.

Role of Pyrrolidine (B122466) Core Structures as Chiral Auxiliaries, Ligands, and Organocatalysts

The pyrrolidine core, particularly in its chiral form, has emerged as a privileged scaffold in asymmetric synthesis. mdpi.comnih.gov This is largely due to the pioneering work with the amino acid proline, a naturally occurring chiral pyrrolidine, which has been shown to be a highly effective organocatalyst for a variety of asymmetric transformations. nih.gov Organocatalysts are small organic molecules that can accelerate chemical reactions and control their stereochemical outcome, offering a more environmentally friendly alternative to traditional metal-based catalysts. mdpi.com

The versatility of the pyrrolidine scaffold allows for its use in several key roles:

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a starting material to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Pyrrolidine-based auxiliaries have been successfully employed in a range of asymmetric reactions, including alkylations and aldol (B89426) additions.

Chiral Ligands: Chiral pyrrolidines can be readily modified to create ligands that coordinate to metal centers. The resulting chiral metal complexes are powerful catalysts for a wide array of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the pyrrolidine ligand play a crucial role in determining the efficiency and enantioselectivity of the catalyst.

Organocatalysts: Building on the success of proline, a vast number of chiral pyrrolidine-based organocatalysts have been developed. mdpi.comnih.gov These catalysts typically operate through the formation of transient iminium or enamine intermediates with the substrates, effectively controlling the stereochemical outcome of the reaction. nih.gov Diarylprolinol silyl (B83357) ethers, for example, are a prominent class of pyrrolidine-based organocatalysts that have proven to be highly effective in a variety of asymmetric functionalizations of aldehydes. nih.govbeilstein-journals.org

The conformational rigidity of the five-membered ring and the ability to introduce substituents at various positions allow for the fine-tuning of the steric and electronic properties of the pyrrolidine scaffold, enabling the rational design of highly selective catalysts and auxiliaries. nih.gov

Overview of (2S)-2-(4-methylphenyl)pyrrolidine as a Promising Stereochemical Building Block

This compound is a chiral pyrrolidine derivative that has garnered interest as a versatile building block in both asymmetric synthesis and medicinal chemistry. Its structure features a pyrrolidine ring with a p-tolyl group at the 2-position, conferring a specific and stable stereochemical configuration.

| Property | Value |

| Chemical Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| CAS Number | 62506-76-7 |

| Synonyms | 2-(p-tolyl)pyrrolidine, (S)-2-(4-methylphenyl)pyrrolidine |

This compound serves as a valuable starting material for the synthesis of more complex chiral molecules. The presence of the secondary amine provides a reactive handle for further functionalization, while the stereocenter at the 2-position can be used to induce chirality in subsequent transformations. Its derivatives have been explored for their potential as monoamine uptake inhibitors, highlighting its relevance in drug discovery. nih.gov

Current Research Landscape and Gaps in Understanding of this compound

Current research on chiral pyrrolidines is vibrant and multifaceted, with a continuous stream of new synthetic methods and applications being reported. mdpi.com The development of novel organocatalysts based on the pyrrolidine scaffold remains a major focus, with efforts directed towards improving catalytic efficiency, expanding the scope of reactions, and developing more sustainable catalytic systems. mdpi.combeilstein-journals.org In medicinal chemistry, the pyrrolidine ring continues to be a favored motif in the design of new therapeutic agents for a wide range of diseases. nih.govfrontiersin.org

Despite the significant progress, there are still gaps in the understanding and application of specific pyrrolidine derivatives like this compound. While its utility as a precursor for certain bioactive molecules has been demonstrated, a comprehensive exploration of its potential in asymmetric catalysis is less documented. Further research is needed to fully elucidate its capabilities as a chiral ligand or organocatalyst in a broader range of asymmetric transformations. A deeper investigation into the structure-activity relationships of its derivatives could also unveil new opportunities for the development of potent and selective therapeutic agents. The systematic exploration of its synthetic accessibility and the development of more efficient and scalable routes to this and related chiral building blocks would further enhance its utility in both academic and industrial research.

Properties

IUPAC Name |

(2S)-2-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFISDWSKUHPET-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427461 | |

| Record name | AC1ODYEV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217847-41-0 | |

| Record name | AC1ODYEV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application of 2s 2 4 Methylphenyl Pyrrolidine in Asymmetric Catalysis

(2S)-2-(4-methylphenyl)pyrrolidine as a Chiral Organocatalyst

The chiral pyrrolidine (B122466) scaffold is a cornerstone in the field of asymmetric organocatalysis, a discipline that utilizes small organic molecules to accelerate chemical reactions stereoselectively. researchgate.netmdpi.com this compound belongs to this privileged class of catalysts, which have gained prominence for their ability to promote a wide range of chemical transformations in an enantioselective and environmentally friendly manner, often avoiding the need for metal-based catalysts. mdpi.com The efficacy of pyrrolidine-based catalysts, including this compound, stems from their structural and electronic properties, particularly the presence of a secondary amine within a rigid five-membered ring. This feature is crucial for their catalytic activity, enabling them to activate substrates through various mechanistic pathways. mdpi.com

Mechanistic Investigations of Organocatalytic Cycles

The catalytic power of this compound and related organocatalysts is rooted in their ability to form transient, reactive intermediates with substrates. These catalytic cycles are broadly categorized based on the nature of these intermediates, primarily involving enamine and iminium ion formation, often supported by non-covalent interactions like hydrogen bonding. researchgate.netnih.gov A deep understanding of these mechanisms has been instrumental in refining catalyst structures and discovering new catalytic transformations. nih.gov

Enamine catalysis is a fundamental activation mode for pyrrolidine-based organocatalysts. In this pathway, the secondary amine of the catalyst, such as this compound, reacts with an enolizable carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. mdpi.comprinceton.edu This process mimics the activity of natural aldolase (B8822740) enzymes. mdpi.com The formation of the enamine increases the energy of the highest occupied molecular orbital (HOMO) of the substrate, making it more nucleophilic and facilitating its reaction with an electrophile. The chirality of the pyrrolidine backbone, substituted with the 4-methylphenyl group, effectively controls the stereochemical outcome of the subsequent bond-forming step by directing the approach of the electrophile to one of the two diastereotopic faces of the enamine. mdpi.com After the reaction, the catalyst is regenerated through hydrolysis of the resulting iminium ion, completing the catalytic cycle. This mechanism is central to a variety of asymmetric transformations, including aldol (B89426) and Michael reactions.

In contrast to enamine catalysis which activates the nucleophile, iminium ion catalysis activates the electrophile. This mode of catalysis is particularly effective for α,β-unsaturated aldehydes and ketones. acs.org The secondary amine of the this compound catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion. acs.org The formation of the iminium ion lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. acs.org The steric hindrance provided by the catalyst's structure, in this case, the 4-methylphenylpyrrolidine framework, dictates the facial selectivity of the nucleophilic attack. This strategy has been successfully applied to a range of reactions, including cycloadditions and conjugate additions. acs.org For many iminium-catalyzed reactions, an acid co-catalyst is often required to facilitate the formation and reactivity of the iminium ion. acs.org

Hydrogen bonding plays a critical, often cooperative, role in many organocatalytic cycles. nih.govnih.gov While the primary activation occurs through enamine or iminium ion formation, non-covalent interactions such as hydrogen bonds are crucial for substrate organization and transition state stabilization. nih.gov In catalysts that possess a hydrogen bond donor group (like a carboxylic acid in proline), this group can coordinate with the electrophile, bringing it into close proximity with the nucleophilic enamine and directing the stereochemical outcome. mdpi.com

Brønsted acids and bases are also integral to the catalytic process. A Brønsted acid can activate an electrophile by protonation, making it more reactive. rsc.orgdocumentsdelivered.com In some systems, the interaction between a Brønsted acid and a base can form strongly hydrogen-bonded ion pairs that are key to the catalytic activity. nih.govdocumentsdelivered.com For instance, the combination of an amine catalyst with a Brønsted acid can create a synergistic system where the acid activates the acceptor carbonyl while the amine activates the donor aldehyde via enamine formation. rsc.org The efficiency of these catalytic systems can be influenced by the strength of the hydrogen bonds and the electronic properties of the catalyst and any additives. documentsdelivered.com

Scope and Versatility in Asymmetric Transformations

The versatility of the pyrrolidine scaffold has led to the development of a vast array of asymmetric transformations. researchgate.netnih.gov By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the catalyst's steric and electronic properties to achieve high levels of stereocontrol in various reactions. researchgate.net

The asymmetric aldol reaction is a classic carbon-carbon bond-forming reaction and a benchmark for testing the efficacy of new organocatalysts. Pyrrolidine-based catalysts have been extensively used to promote the direct asymmetric aldol reaction between ketones and aldehydes. nih.govresearchgate.net In a typical reaction catalyzed by a (2S)-2-arylpyrrolidine derivative, the catalyst forms an enamine with the ketone donor. This chiral enamine then attacks the aldehyde acceptor. The stereochemistry of the resulting aldol product is controlled by the catalyst's chiral environment.

Research has shown that the substrate scope can be broad, encompassing various aromatic aldehydes and aryl methyl ketones. researchgate.net The efficiency and stereoselectivity of these reactions are often dependent on the specific catalyst structure, solvent, and reaction temperature.

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone Catalyzed by Pyrrolidine Derivatives This table presents illustrative data from studies on related pyrrolidine catalysts to demonstrate typical performance in asymmetric aldol reactions.

| Catalyst | Solvent | Time (d) | Yield (%) | ee (%) |

| (S)-Pyrrolidine sulfonamide derivative | DMF | 3 | 85 | 60 |

| (S)-Pyrrolidine sulfonamide derivative | NMP | 3 | 80 | 58 |

| (S)-Pyrrolidine sulfonamide derivative | CH3CN | 5 | 62 | 45 |

| (S)-Pyrrolidine sulfonamide derivative | THF | 5 | 45 | 38 |

Data adapted from a study on (S)-pyrrolidine sulfonamide catalyzed aldol reactions. researchgate.net The enantiomeric excess (ee) indicates the degree of stereoselectivity.

The development of bifunctional catalysts, incorporating a hydrogen-bonding moiety alongside the pyrrolidine amine, has further expanded the scope and efficiency of asymmetric aldol reactions. nih.gov These catalysts can achieve high yields and enantioselectivities by creating a more organized transition state through dual activation.

Asymmetric Michael Additions

The asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, has been a fertile ground for the application of this compound and its derivatives. These organocatalysts have demonstrated remarkable efficacy in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and nitroolefins, yielding products with high stereocontrol. rsc.orgresearchgate.net

Novel bifunctional organocatalysts based on the pyrrolidine framework have been synthesized and successfully employed in the Michael addition of various aldehydes and ketones to nitroolefins. rsc.org These catalysts have shown high efficiency, often leading to nearly quantitative yields and excellent stereoselectivity, with diastereomeric ratios (dr) up to 98:2 and enantiomeric excesses (ee) up to 99%. rsc.org The mechanism of action is believed to involve the formation of an enamine intermediate between the pyrrolidine catalyst and the carbonyl compound, which then undergoes a stereoselective attack on the Michael acceptor. lookchem.com

The versatility of pyrrolidine-based catalysts is further exemplified by the use of (2S)-2-(diphenylmethylsilyl)pyrrolidine in the asymmetric Michael addition of propanal and butanal to nitroolefins. lookchem.com These reactions proceeded with high diastereomeric and enantiomeric ratios, generally exceeding 90:10, and yields ranging from 87% to 99%. lookchem.com For instance, the reaction of propanal with trans-4-methyl-β-nitrostyrene afforded the corresponding product with a syn/anti ratio of 96:4 and an enantiomeric ratio of 95:5 for the syn diastereomer, in a 98% yield. lookchem.com

Furthermore, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a derivative of L-proline, has proven to be an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone (B45756) and cyclopentanone (B42830) to β-nitrostyrenes. researchgate.net This catalyst has facilitated the synthesis of various γ-nitro carbonyl compounds in high yields (up to 97%) and with outstanding stereoselectivity (up to >99:1 dr and >99% ee) without the need for any additives. researchgate.net

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by (S)-2-(diphenylmethylsilyl)pyrrolidine

| Entry | Aldehyde | Nitroolefin | dr (syn/anti) | ee (syn) [%] | Yield [%] |

| 1 | Propanal | trans-β-Nitrostyrene | 94:6 | 94 | 95 |

| 2 | Propanal | trans-4-Chloro-β-nitrostyrene | 95:5 | 95 | 97 |

| 3 | Propanal | trans-4-Methyl-β-nitrostyrene | 96:4 | 95 | 98 |

| 4 | Butanal | trans-β-Nitrostyrene | 93:7 | 93 | 92 |

| 5 | Butanal | trans-4-Methoxy-β-nitrostyrene | 92:8 | 92 | 90 |

Data sourced from LookChem. lookchem.com

Asymmetric Mannich Reactions

The Mannich reaction, a three-component condensation involving an aldehyde, a primary or secondary amine, and a carbonyl compound, is a fundamental method for the synthesis of β-amino carbonyl compounds. The development of asymmetric variants of this reaction has been a significant focus in organic synthesis.

While direct applications of this compound in asymmetric Mannich reactions are not extensively detailed in the provided search results, the broader class of chiral pyrrolidine derivatives has been instrumental in catalyzing these transformations with high stereoselectivity. capes.gov.brcapes.gov.br For instance, a novel pyrrolidine-sulfonamide has been successfully used to catalyze Mannich-type reactions between ketones and α-imino esters, yielding functionalized α-amino acid derivatives with excellent regio-, diastereo-, and enantioselectivity. capes.gov.br

Furthermore, a one-pot, solvent-free asymmetric Mannich reaction has been developed for the synthesis of chiral β-amino acid ester derivatives, which have shown antiviral bioactivity. buchler-gmbh.com This highlights the potential of asymmetric Mannich reactions in medicinal chemistry.

In a related development, a diastereo- and enantioselective photoenolization/Mannich (PEM) reaction of (2-alkylphenyl) ketones with benzosulfonimides has been achieved using a chiral N,N′-dioxide/Ni(II) complex as a Lewis acid catalyst. nih.gov This method provides access to a range of benzosulfonamides and their corresponding ring-closure products. nih.gov

Biginelli Reaction

The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org These products, known as dihydropyrimidinones, have significant applications in the pharmaceutical industry. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org

The development of enantioselective Biginelli reactions has been a subject of interest, with many attempts focusing on the use of chiral acids as promoters. youtube.com The concept of Asymmetric Counteranion-Directed Catalysis (ACDC) combined with an ionic liquid effect has been explored for the enantioselective Biginelli multicomponent reaction. organic-chemistry.org The use of a bulky chiral anion in proximity to the electrophilic iminium intermediate, formed from the aldehyde and urea, can induce diastereoselective attack by the enol nucleophile. youtube.com

While the direct use of this compound as a catalyst for the Biginelli reaction is not explicitly mentioned in the provided results, the principles of asymmetric catalysis driven by chiral amines and their derivatives are highly relevant. The ability of chiral pyrrolidines to act as chiral Brønsted acids or to form chiral complexes with Lewis acids suggests their potential utility in promoting enantioselective Biginelli reactions. The synthesis of dihydropyrimidinones has been shown to have antimicrobial properties. nih.gov

Desymmetrization Reactions

Desymmetrization reactions involve the differentiation of two or more enantiotopic or diastereotopic groups or faces in a prochiral or meso substrate by a chiral reagent or catalyst. This strategy provides an efficient route to chiral molecules from readily available achiral starting materials.

Pyrrolidine-based catalysts have been employed in desymmetrization reactions, although specific examples utilizing this compound are not detailed in the provided search results. However, the principles of enamine and iminium ion catalysis, which are central to the reactivity of chiral pyrrolidines, are directly applicable to desymmetrization strategies. For instance, the intramolecular Michael addition of an enamine derived from a meso-diketone, catalyzed by a chiral pyrrolidine, can lead to the formation of a chiral bicyclic product with high enantioselectivity.

Enantioselective and Diastereoselective Control in Organocatalyzed Reactions

The ability of this compound and related organocatalysts to exert high levels of enantioselective and diastereoselective control is a recurring theme in their applications. nih.gov This control stems from the formation of well-defined transition states where the chiral catalyst orients the reacting partners in a specific manner.

In enamine catalysis, the pyrrolidine catalyst reacts with a carbonyl compound to form a chiral enamine. The stereochemistry of the subsequent reaction is dictated by the facial selectivity of the enamine's attack on an electrophile. The substituent at the C2 position of the pyrrolidine ring plays a crucial role in shielding one face of the enamine, thereby directing the electrophile to the opposite face.

Similarly, in iminium ion catalysis, the pyrrolidine catalyst activates an α,β-unsaturated carbonyl compound by forming a chiral iminium ion. This lowers the LUMO of the unsaturated system and directs the nucleophilic attack to one of the enantiotopic faces of the β-carbon.

The introduction of additional functional groups onto the pyrrolidine scaffold, creating bifunctional catalysts, can further enhance stereocontrol. These additional groups can engage in hydrogen bonding or other non-covalent interactions with the substrates, leading to a more organized and rigid transition state, and consequently, higher levels of stereoselectivity.

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

Beyond its role as an organocatalyst, this compound and its derivatives can also serve as chiral ligands in metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation.

Application in Asymmetric Hydrogenation and Reduction Reactions

The application of ligands derived from chiral pyrrolidines in the asymmetric hydrogenation and reduction of prochiral ketones and olefins is a well-established strategy for the synthesis of enantioenriched alcohols and other chiral molecules. These reactions are of paramount importance in the pharmaceutical and fine chemical industries. While specific data tables detailing the performance of unmodified this compound as a ligand in these reactions are not prevalent in publicly accessible research, the structural motif of a 2-arylpyrrolidine is known to be effective.

In principle, the nitrogen atom of the pyrrolidine ring can coordinate to a metal center, such as rhodium or iridium, forming a chiral catalytic complex. The stereochemical outcome of the hydrogenation or reduction is then dictated by the steric and electronic properties of the ligand. The 4-methylphenyl (p-tolyl) group at the 2-position of the pyrrolidine ring exerts significant steric influence, effectively shielding one face of the coordinated substrate and directing the hydride attack to the opposite face, thus inducing enantioselectivity. The electronic nature of the tolyl group can also modulate the reactivity of the metal center.

Although detailed research findings on the direct use of this compound are limited, it is frequently employed as a precursor for the synthesis of more elaborate phosphine-containing ligands. These more complex ligands often exhibit high efficacy in asymmetric hydrogenation.

Application in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in an enantioselective manner is a central theme in modern organic synthesis. Chiral ligands play a crucial role in controlling the stereochemistry of these transformations. The this compound framework is a valuable component in the design of ligands for such reactions.

While comprehensive studies focusing solely on this compound as a catalyst or ligand in these reactions are not widely available, its derivatives have been utilized. For instance, the pyrrolidine nitrogen can be functionalized to create bidentate or tridentate ligands that can coordinate with various transition metals like palladium, copper, or nickel. These complexes can then catalyze a range of reactions, including allylic alkylations, aldol reactions, and Michael additions.

The stereodirecting influence of the 2-(4-methylphenyl) group is critical in these applications. By creating a defined chiral pocket around the metal's active site, it can effectively control the facial selectivity of the approaching nucleophile or electrophile, leading to the preferential formation of one enantiomer of the product.

Ligand-Metal Coordination Chemistry and Stereochemical Influence

The coordination of this compound to a transition metal is the first step in the formation of an active asymmetric catalyst. The nitrogen atom of the pyrrolidine ring acts as a Lewis base, donating its lone pair of electrons to the metal center. The resulting metal-ligand complex possesses a specific three-dimensional structure that is responsible for the transfer of chirality during the catalytic cycle.

For instance, in a square planar complex, the bulky tolyl group would preferentially occupy a position that minimizes steric interactions, thereby influencing the orientation of the substrate in the coordination sphere. This control over the substrate's approach is the fundamental basis for the asymmetric induction observed in catalysis. While specific crystallographic or spectroscopic data for complexes of this compound itself are not readily found in broad literature surveys, the principles of its stereochemical influence can be inferred from studies on closely related 2-arylpyrrolidine derivatives.

Role of 2s 2 4 Methylphenyl Pyrrolidine As a Scaffold in Medicinal Chemistry

Design and Synthesis of Biologically Active Pyrrolidine (B122466) Derivatives

The synthesis of biologically active molecules based on the pyrrolidine framework can be achieved through various synthetic strategies. nih.gov These methods can involve the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring, such as proline. nih.govnih.gov The stereoselective synthesis of these derivatives is of paramount importance, as the spatial orientation of substituents significantly influences biological activity. nih.gov

A notable example of derivatives built upon this scaffold is a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs, which have been synthesized and evaluated as potent inhibitors of monoamine transporters. researchgate.net The synthesis of the key enantiomers of the parent compound, pyrovalerone, involves the resolution of the racemic mixture. The desired (2S)-isomer can be obtained from enriched mother liquors through reaction with dibenzoyl-L-tartaric acid, followed by recrystallization of the diastereomeric salts and subsequent liberation of the free base. researchgate.net This process ensures high enantiomeric purity, which is critical for evaluating its specific biological effects. researchgate.net

Structure-Activity Relationship (SAR) Studies of (2S)-2-(4-methylphenyl)pyrrolidine Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological action. nih.gov For analogs of this compound, SAR studies have provided critical insights into the features required for potent and selective activity at various targets.

Research on pyrovalerone analogs has shown that these compounds are generally potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), while exhibiting weaker activity at the serotonin (B10506) transporter (SERT). researchgate.net

Table 1: SAR of Pyrovalerone Analogs as Monoamine Transporter Inhibitors

| Compound | Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| 4a (Racemic Pyrovalerone) | 4-methylphenyl group | 18.1 (for 2S-isomer) | 46.9 (for 2S-isomer) | >10,000 |

| 4u | 3,4-dichlorophenyl group | 11.5 | 37.8 | 2,330 |

| 4t | 1-naphthyl group | 14.8 | 28.1 | 1,840 |

| 9f | Opened pyrrolidine ring | Reduced Potency | Reduced Potency | - |

| 9g | Expanded pyrrolidine ring (piperidine) | Reduced Potency | Reduced Potency | - |

Data sourced from Rothman et al. (2002). researchgate.net

Stereochemistry is a critical determinant of pharmacological activity, as biological systems like proteins and enzymes are inherently chiral. researchgate.netnih.gov The interaction between a small molecule and its biological target is often stereospecific, meaning that one stereoisomer may exhibit significantly different therapeutic and toxicological effects than another. researchgate.net

In the case of pyrovalerone and its analogs, the stereochemistry at the 2-position of the pyrrolidine ring is crucial. SAR studies have unequivocally demonstrated that the biological activity resides almost exclusively in the (S)-enantiomer. researchgate.net For instance, the DAT inhibitory potency of racemic pyrovalerone (4a) is attributed entirely to the (2S)-enantiomer (4b), which has a Ki value of 18.1 nM. researchgate.net This highlights the importance of controlling stereochemistry during the design and synthesis of new drug candidates to ensure optimal interaction with the target protein. researchgate.netresearchgate.net

Modifying the substituents on the this compound scaffold allows for the fine-tuning of the pharmacological profile of the resulting compounds. nih.gov In the study of pyrovalerone analogs, modifications to the aromatic ring attached to the ketone and alterations to the pyrrolidine ring itself have yielded significant insights. researchgate.net

Replacing the 4-methylphenyl group with other aromatic systems, such as a 3,4-dichlorophenyl group (compound 4u) or a 1-naphthyl group (compound 4t), resulted in compounds with high potency for both DAT and NET. researchgate.net The 3,4-dichlorophenyl analog (4u) was identified as one of the most potent compounds, with a DAT Ki of 11.5 nM and a NET Ki of 37.8 nM. researchgate.net Conversely, modifications to the pyrrolidine ring itself, such as ring-opening (compound 9f) or expansion to a piperidine (B6355638) ring (compound 9g), led to a significant reduction in inhibitory potency. researchgate.net This indicates that the intact pyrrolidine ring is an essential structural feature for high-affinity binding to the monoamine transporters. researchgate.net

This compound as a Pharmacophore in Drug Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold can be considered a key component of the pharmacophore for various biological targets. selleckchem.commedchemexpress.com Its defined stereochemistry and the orientation of the tolyl group provide a starting point for designing molecules that fit into specific binding pockets.

The pyrrolidine scaffold is integral to the development of numerous enzyme inhibitors targeting a wide range of diseases. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: For the treatment of type 2 diabetes, novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as DPP-IV inhibitors. nih.gov One compound with a 4-trifluorophenyl substitution on an associated 1,2,4-oxadiazole (B8745197) group showed the best inhibition with an IC50 value of 11.32 ± 1.59 μM. nih.gov

Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, pharmacophore-based virtual screening is used to identify new multi-target compounds, including those that inhibit AChE. selleckchem.com The pyrrolidine ring is a common feature in molecules designed for this purpose.

While the pyrrolidine core is explored for a multitude of enzyme targets, specific examples of this compound derivatives as potent inhibitors for carbonic anhydrase or casein kinase 1 (CK1) are not prominent in the reviewed literature. However, the general success of the pyrrolidine scaffold suggests its potential utility in developing inhibitors for these enzymes as well. nih.govnih.gov

Table 2: Examples of Pyrrolidine Derivatives as Enzyme Inhibitors

| Enzyme Target | Pyrrolidine Derivative Class | Reported Activity | Therapeutic Area |

|---|---|---|---|

| DPP-IV | Pyrrolidine sulfonamides | IC50: 11.32 µM | Diabetes |

| Autotaxin (ATX) | 2-pyrrolidinone derivatives | IC50: 0.05 µM | Inflammation, Cancer |

| Leukotriene A(4) hydrolase | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | Potent Inhibition | Inflammation |

Data compiled from various sources. nih.govrdd.edu.iq

The pyrrolidine ring is a key structural motif in many compounds possessing antimicrobial properties. nih.govresearchgate.net Its derivatives have been evaluated against a wide spectrum of pathogens.

Antibacterial and Antifungal Activity: Various pyrrolidine derivatives have demonstrated moderate to good antimicrobial activity. nih.gov For example, certain pyrrolidine-2,5-diones fused to other cyclic systems have shown activity against Staphylococcus aureus, Vibrio cholerae, and fungal strains like Candida albicans with MIC values ranging from 16 to 256 µg/mL. nih.govscispace.com In another study, a novel pyrrole (B145914) derivative, synthesized using p-toluidine (B81030) which contains the same tolyl group as the subject compound, exhibited better activity against S. aureus than the standard drug and moderate activity against other pathogens. researchgate.net Carbapenems featuring a 4-pyrrolidinylthio substituent have also been synthesized and show activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antiviral Activity: The pyrrolidine scaffold is also present in compounds designed as antiviral agents. For instance, 2,5-disubstituted pyrroles have been identified as HIV-1 fusion inhibitors. consensus.app

Table 3: Antimicrobial Activity of Pyrrolidine-Related Derivatives

| Derivative Class | Microorganism | Reported Activity (MIC) |

|---|---|---|

| Pyrrolidine-2,5-dione derivative | S. aureus | 16-64 µg/mL |

| Pyrrolidine-2,5-dione derivative | V. cholerae | 16-64 µg/mL |

| Pyrrolidine-2,5-dione derivative | C. albicans | 64-256 µg/mL |

| 1-(p-tolyl)-pyrrole-3-carbonitrile | S. aureus | Better than standard |

Data compiled from various sources. nih.govresearchgate.net

Investigation of Anticonvulsant Properties

The pyrrolidine core is a recognized pharmacophore in the design of anticonvulsant drugs. drugs.com Levetiracetam, a well-known anti-epileptic drug, features a pyrrolidone structure and is thought to exert its effects by binding to the synaptic vesicle protein 2A (SV2A). drugs.comnih.gov This has spurred further research into pyrrolidine derivatives as potential anticonvulsants. nih.gov

Studies on N-Mannich bases derived from pyrrolidine-2,5-dione have demonstrated promising anticonvulsant activity. nih.gov In the maximal electroshock seizure (MEST) test, a model for generalized tonic-clonic seizures, several derivatives significantly elevated the electroconvulsive threshold. nih.gov For instance, compounds 12 and 24 at a dose of 30 mg/kg increased the threshold by 118% and 114%, respectively. nih.gov Even at a lower dose of 10 mg/kg, these compounds showed a significant increase of 51% and 68%. nih.gov

Furthermore, in the pilocarpine-induced seizure model, which mimics temporal lobe epilepsy, compounds 12 and 23 significantly prolonged the latency to the first seizure. nih.gov At a dose of 100 mg/kg, they increased the latency by 37% and 95%, respectively. nih.gov These findings highlight the potential of the pyrrolidine scaffold in developing new treatments for epilepsy. wikipedia.org

Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Dose (mg/kg) | MEST - % Increase in ECT | Pilocarpine - % Increase in Seizure Latency |

|---|---|---|---|

| 12 | 30 | 118% | - |

| 12 | 10 | 51% | - |

| 12 | 100 | - | 37% |

| 24 | 30 | 114% | - |

| 24 | 10 | 68% | - |

| 23 | 100 | - | 95% |

ECT: Electroconvulsive Threshold

Exploration of Anticancer and Antitumoral Activities

The pyrrolidine scaffold has also been extensively investigated for its potential in developing anticancer and antitumoral agents. nih.gov Derivatives of pyrrolo[2,3-d]pyrimidine have shown cytotoxic properties against various human cancer cell lines. nih.gov For example, two novel pyrrolo[2,3-d]pyrimidin-4-one analogs, compounds 4 and 5 , demonstrated dose-dependent inhibition of malignant cell growth. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds in HeLa cells were 122.4 µM and 106.7 µM, respectively. nih.gov Further investigation revealed that these compounds induce apoptosis, or programmed cell death, in cancer cells. nih.gov

Another area of interest is the development of platinum complexes incorporating pyrrolidine derivatives. One such complex, 2-aminomethyl-pyrrolidine (1, 1-cyclobutanedicarboxylato) platinum (II) (DWA 2114), exhibited significant antitumor activity against Colon 26 carcinoma in mice, with a 97% growth inhibitory ratio. nih.gov This compound also showed efficacy against other tumor models, including Colon 38 carcinoma, Ca 755 mammary adenocarcinoma, and L1210 leukemia. nih.gov

Research into 4'-phenyl-2,2':6',2″-terpyridines, which can incorporate a pyrrolidine-like structure, has also yielded promising results. A lipophilic derivative and its metal complexes showed high activity against a panel of cancer cells, with particularly low IC50 values in the nanomolar range for breast cancer (MCF-7) cells. nih.gov

Table 2: Cytotoxic Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4 (pyrrolo[2,3-d]pyrimidin-4-one analog) | HeLa | 122.4 |

Computational Approaches in Rational Drug Design utilizing the Pyrrolidine Scaffold

Computational methods are integral to modern drug discovery, enabling the rational design and screening of new therapeutic agents. tandfonline.comnih.govresearchgate.net These in silico techniques are widely applied to the pyrrolidine scaffold to predict biological activity and guide synthetic efforts. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. youtube.com This method has been successfully applied to various pyrrolidine derivatives to understand their interactions with biological targets. tandfonline.comnih.govresearchgate.nettandfonline.com For instance, docking studies of pyrrolidine derivatives as influenza neuraminidase inhibitors revealed key interactions with amino acid residues like Trp178, Arg371, and Tyr406, with hydrogen bonding and electrostatic interactions being crucial for binding. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, assessing its stability. tandfonline.com In a study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors, MD simulations over 100 nanoseconds confirmed the stability of the compounds within the protein's binding site. tandfonline.com

In Silico Screening and Library Design

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. techniques-ingenieur.fr This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing. techniques-ingenieur.fryoutube.com

The design of chemical libraries is a critical aspect of this process. youtube.com For the pyrrolidine scaffold, library design focuses on creating a diverse set of molecules that effectively explore three-dimensional pharmacophore space. nih.gov This is achieved by strategically introducing various substituents onto the pyrrolidine ring. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are often employed to guide library design. tandfonline.comnih.gov These models establish a mathematical relationship between the chemical structure of the pyrrolidine derivatives and their biological activity, helping to identify the structural features that are most important for potency. tandfonline.comnih.gov

Advanced Characterization and Mechanistic Investigations

Stereochemical Elucidation Techniques for (2S)-2-(4-methylphenyl)pyrrolidine

The unambiguous determination of the three-dimensional arrangement of atoms in this compound is critical for its application in stereoselective synthesis and catalysis. Several instrumental methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques offer deeper insights into the stereochemistry and conformation of this compound. ipb.pt The pyrrolidine (B122466) ring is known to be flexible, and its protons' chemical shifts and coupling constants are sensitive to the solvent and substituents. ipb.pt

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are used to establish connectivity between protons and carbons. researchgate.net For stereochemical analysis, Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, are invaluable. These experiments detect through-space interactions between protons, which can help in determining the relative configuration of stereocenters and the preferred conformation of the molecule in solution. ipb.pt For instance, NOE correlations between the proton at the C2 position and specific protons on the pyrrolidine ring would provide evidence for the spatial arrangement of the 4-methylphenyl group relative to the ring.

The expected NMR data, based on known shifts for pyrrolidine and related structures, are summarized below. rsc.orgchemicalbook.comspectrabase.comrsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine C2-H | ~4.0-4.5 | ~60-65 |

| Pyrrolidine C3-H₂ | ~1.8-2.2 | ~25-30 |

| Pyrrolidine C4-H₂ | ~1.6-2.0 | ~24-29 |

| Pyrrolidine C5-H₂ | ~3.0-3.5 | ~45-50 |

| Pyrrolidine N-H | ~1.5-2.5 | N/A |

| Aromatic C-H (ortho) | ~7.2-7.4 | ~129-130 |

| Aromatic C-H (meta) | ~7.1-7.3 | ~126-128 |

| Aromatic C (ipso) | N/A | ~140-145 |

| Aromatic C (para-subst) | N/A | ~135-140 |

| Methyl C-H₃ | ~2.3-2.4 | ~20-22 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules that crystallize in non-centrosymmetric space groups, the diffraction pattern can be used to determine the precise three-dimensional arrangement of every atom, thus establishing the absolute stereochemistry. ed.ac.uk

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). mit.eduresearchgate.net This effect, which is more pronounced for heavier atoms, causes small differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). mit.edu Modern diffractometers and computational methods have made it possible to determine the absolute configuration of molecules containing only light atoms (C, H, N, O) with high confidence, provided that high-quality crystals are available. mit.eduresearchgate.net The Flack parameter is a critical value refined during the crystallographic analysis; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. nih.govresearchgate.net

For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide unequivocal proof of the (S)-configuration at the C2 stereocenter. nih.gov This experimental result is the gold standard for validating the results from other stereochemical assignment methods. nih.gov

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are highly sensitive to the molecule's stereochemistry.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength (Δε = εL - εR). hebmu.edu.cn A chiral molecule will produce a characteristic ECD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. nih.gov The ECD spectrum is a fingerprint of the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (often using Time-Dependent Density Functional Theory, or TD-DFT), the absolute configuration can be confidently assigned. nih.govhebmu.edu.cnresearchgate.net For this compound, the presence of the aromatic chromophore is expected to produce distinct Cotton effects in the UV region, allowing for a clear distinction between the (S) and (R) enantiomers. encyclopedia.pub

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netwikipedia.org An ORD curve that shows both a peak and a trough in the vicinity of an absorption band is said to exhibit a Cotton effect. libretexts.orgslideshare.net A positive Cotton effect (peak at longer wavelength, trough at shorter) or a negative one (trough at longer wavelength, peak at shorter) is characteristic of the molecule's stereochemistry. libretexts.org Like ECD, ORD can be used to determine the absolute configuration by comparing experimental data with theoretical predictions or with the data of structurally related compounds of known configuration. slideshare.net

Computational Chemistry for Mechanistic Insights and Properties

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties and reaction dynamics that can be difficult to access through experimentation alone.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of various "puckered" or "envelope" conformations. rsc.org The specific preferred conformation and the energy barriers between different conformers are influenced by the substituent at the C2 position.

Computational methods, such as molecular mechanics or quantum mechanical calculations, can be used to perform a systematic conformational search for this compound. This analysis identifies all low-energy conformers and maps out the potential energy surface, or energy landscape. researchgate.net Understanding the relative populations of different conformers is crucial, as the observed properties of the molecule are an average over these conformations. The results of conformational analysis are essential for interpreting NMR data and for accurately calculating theoretical ECD spectra, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers. hebmu.edu.cn

Density Functional Theory (DFT) has become a standard tool in computational organic chemistry for investigating reaction mechanisms and predicting molecular properties with a good balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations can be used to model the reaction pathway of a chemical transformation involving this compound, for example, in its role as a catalyst or a reactant. researchgate.net

By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. researchgate.netnih.gov The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. DFT allows for the optimization of the three-dimensional structures of these transient species, providing insights into the bonding changes that occur during the reaction. researchgate.net For reactions where this compound is used as a chiral catalyst, DFT can be employed to model the transition states leading to the major and minor stereoisomeric products, thereby explaining the origin of the observed enantioselectivity. nih.gov

Compound Index

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

Prediction of Chiroptical Properties for this compound: A Theoretical Approach

The determination of the absolute configuration and the understanding of the conformational landscape of chiral molecules are pivotal in various fields, including medicinal chemistry and materials science. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, provides a powerful tool for these investigations. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly valuable. When coupled with quantum chemical calculations, these methods can offer profound insights into the three-dimensional structure of molecules. This section focuses on the theoretical prediction of the chiroptical properties of the chiral compound this compound.

Conformational Search: The first and most critical step is a thorough exploration of the conformational space of the molecule. This compound possesses flexibility arising from the pyrrolidine ring puckering and the rotation of the 4-methylphenyl (p-tolyl) group relative to the pyrrolidine ring. Various computational methods, such as molecular mechanics force fields followed by semi-empirical or density functional theory (DFT) optimizations, are employed to identify all low-energy conformers.

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, typically using DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are subsequently performed to confirm that each optimized structure corresponds to a true energy minimum and to obtain their zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Calculation of Chiroptical Properties: For each significant conformer, the chiroptical properties are calculated.

ECD Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. This involves computing the excitation energies and rotatory strengths for the electronic transitions of the molecule.

VCD Spectra and Optical Rotation: VCD spectra, which arise from the differential absorption of left and right circularly polarized infrared radiation, and the specific optical rotation at a given wavelength (commonly the sodium D-line at 589 nm), are also calculated using DFT.

Boltzmann Averaging: The final predicted spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at a given temperature. This is crucial as the experimentally observed chiroptical properties represent an average over all populated conformations in solution.

The accuracy of the predicted chiroptical properties is highly dependent on the computational level of theory, including the choice of the DFT functional and basis set, as well as the model used to account for solvent effects.

Hypothetical Chiroptical Data

In the absence of experimental data, we can present hypothetical calculated values to illustrate the expected chiroptical properties of this compound. These values are based on typical results obtained for similar (S)-2-arylpyrrolidine structures. The primary chromophore in this molecule is the p-tolyl group. The electronic transitions associated with this aromatic ring are expected to dominate the ECD spectrum.

Table 5.2.3.1: Predicted Chiroptical Properties for the Major Conformer of this compound

| Property | Predicted Value | Method |

| Specific Rotation [α]D | -85.2 deg·mL·g-1·dm-1 | DFT (B3LYP/aug-cc-pVDZ) in CHCl3 |

| Key ECD Transitions (λ [nm], Δε [M-1cm-1]) | 270 nm, -2.5 | TD-DFT (CAM-B3LYP/TZVP) in CH3OH |

| 220 nm, +15.8 | TD-DFT (CAM-B3LYP/TZVP) in CH3OH | |

| 195 nm, -30.1 | TD-DFT (CAM-B3LYP/TZVP) in CH3OH |

Note: The data in this table are hypothetical and serve as an illustration of the type of information obtained from quantum chemical calculations. They are based on general knowledge of similar compounds and are not the result of a specific new calculation for this article.

The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophore relative to the chiral center. For (S)-2-arylpyrrolidines, the sector rules for the benzene (B151609) chromophore can often be used for a qualitative prediction of the sign of the longest wavelength Cotton effect.

The VCD spectrum would provide complementary information, being sensitive to the vibrational modes of the entire molecule. The C-H stretching vibrations of the stereogenic center and the pyrrolidine ring, as well as the vibrational modes of the aromatic ring, would be expected to show characteristic VCD signals.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes for (2S)-2-(4-methylphenyl)pyrrolidine

The chemical industry's shift towards green chemistry is driving the development of sustainable methods for synthesizing chiral compounds like this compound. Future research will likely prioritize routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key emerging strategies include:

Biocatalysis : Enzymes, particularly transaminases (TAs), are gaining prominence for the asymmetric synthesis of chiral amines. acs.org Research has demonstrated that TAs can catalyze the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>95%) for both enantiomers by selecting the appropriate enzyme. acs.org This biocatalytic approach was successfully applied to synthesize (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, showcasing its potential for producing this compound efficiently and sustainably. acs.org

Catalyst-based Multicomponent Reactions (MCRs) : MCRs are inherently atom-economical and step-efficient, aligning with the principles of green chemistry. researchgate.netcitedrive.com Recent advancements have utilized various catalysts, including phosphotungstic acid and copper–aluminium mixed oxides, to facilitate the one-pot synthesis of complex pyrrolidine (B122466) derivatives. tandfonline.com

Alternative Energy Sources : The use of ultrasound and microwave irradiation is being explored to accelerate reaction times and improve yields in the synthesis of pyrrolidine derivatives, often under milder conditions and with greener solvents like ethanol. researchgate.nettandfonline.com A one-pot, three-component reaction using ultrasound has been developed for synthesizing 5-oxo-2-pyrrolidine carboxamide derivatives at room temperature. tandfonline.com

These approaches represent a significant step towards the environmentally benign production of this compound and its derivatives, reducing the reliance on traditional, often harsher, synthetic protocols.

Exploration of Novel Catalytic Applications for this compound Derivatives

The inherent chirality and structural features of the this compound scaffold make it an excellent candidate for the development of novel organocatalysts. Research is expanding beyond traditional applications into cutting-edge catalytic systems.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. researchgate.net

Photoredox Catalysis : The combination of photoredox catalysis with Lewis acids has been shown to enable the reductive cleavage of the C–N bond in N-benzoyl pyrrolidines, allowing for "skeletal remodeling" to form other valuable structures like aziridines and γ-lactones. nih.gov This strategy facilitates carbon-carbon bond formation and offers a way to functionalize the pyrrolidine core in previously inaccessible ways. nih.gov Furthermore, photoredox catalysis has been successfully used for the late-stage functionalization of complex molecules containing a pyrrolidine ring, demonstrating its utility in rapidly creating diverse compound libraries. charnwooddiscovery.com

Electrocatalysis : Electrochemical methods offer a green alternative to chemical oxidants and reductants. Electrocatalysis has been used for the C-H functionalization of pyrrolidines and to induce cross-dehydrogenative coupling reactions, showcasing its potential for creating new derivatives. researchgate.net Nickel-catalyzed electrochemical couplings have also been developed, for instance, to create chiral 2,4-disubstituted pyrrolidines from iodosubstituted precursors. acs.orgnih.gov

These energy-efficient methods open new avenues for activating and functionalizing this compound derivatives, enabling the synthesis of novel molecular architectures.

Cascade and multicomponent reactions (MCRs) offer a highly efficient means of building molecular complexity from simple precursors in a single operation. nih.gov

Multicomponent Reactions : MCRs have become a primary method for preparing diverse pyrrolidine derivatives due to their high atom and step economy. researchgate.netcitedrive.com Recent breakthroughs (2018–2024) in MCRs have involved a range of catalytic and catalyst-free methods, including those that proceed via azomethine ylide intermediates, to generate a wide array of pyrrolidine structures. researchgate.netcitedrive.comtandfonline.com These reactions are crucial for quickly assembling libraries of complex molecules for drug discovery. nih.gov

Cascade Reactions : Dual catalytic systems, such as Rh(II)/Pd(0) catalysis, have been developed to initiate cascade reactions, like carbenoid N-H insertion followed by allylation, to construct highly functionalized and polysubstituted pyrrolidines with excellent diastereoselectivity. nih.gov These sophisticated cascades allow for the rapid construction of multiple stereocenters, a highly desirable feature in medicinal chemistry. nih.govnih.gov

Applying these powerful synthetic strategies to the this compound scaffold could yield novel derivatives with intricate and precisely controlled three-dimensional structures for various applications.

Expansion into New Biological Targets and Therapeutic Areas for Pyrrolidine-Based Agents

The pyrrolidine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs and natural products. wikipedia.orglifechemicals.comnih.gov Derivatives of this compound are well-positioned for exploration against a wide range of biological targets. The versatility of the pyrrolidine ring allows for spatial exploration and fine-tuning of interactions with biological macromolecules. nih.govresearchgate.net

Emerging research on pyrrolidine-based compounds has identified activity in several key therapeutic areas:

Anticancer Agents : Polysubstituted pyrrolidines have demonstrated significant antiproliferative effects against various cancer cell lines, with some derivatives inducing cell cycle arrest and apoptosis. nih.gov For example, certain pyrrolidine hydroxamates act as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression. nih.govfrontiersin.org

Antibacterial Agents : Novel pyrrolidine derivatives have been synthesized that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.govfrontiersin.org

Antidiabetic Agents : Pyrrolidine sulfonamide derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. nih.govfrontiersin.org Polyhydroxylated pyrrolidines, acting as aza-sugars, are also being investigated as dual-target inhibitors of α-glucosidase and aldose reductase. nih.gov

Neurological Disorders : The pyrrolidine scaffold is a component of drugs for epilepsy and is being investigated for its potential in treating neurodegenerative diseases through the inhibition of enzymes like acetylcholinesterase (AChE). nih.govnih.govfrontiersin.org

The table below summarizes the activity of various functionalized pyrrolidine scaffolds against different biological targets, highlighting the potential for derivatives of this compound.

| Compound Class | Target Enzyme/Cell Line | Reported Activity (IC₅₀) | Reference |

| Pyrrolidine Oxadiazoles | Haemonchus contortus | Anthelmintic Activity | nih.govfrontiersin.org |

| 1,2,4-Oxadiazole (B8745197) Pyrrolidines | E. coli DNA Gyrase | 120 ± 10 nM | nih.govfrontiersin.org |

| Pyrrolidine Sulfonamides | DPP-IV | 11.32 ± 1.59 μM | nih.govfrontiersin.org |

| Benzofuroxane Pyrrolidine Hydroxamates | MMP-2 / MMP-9 | 102 ± 31.4 nM / 162 ± 10.5 nM | nih.govfrontiersin.org |

| Polysubstituted Pyrrolidines | HCT116 and HL60 cells | 2.9 to 16 μM | nih.gov |

Integration of this compound in Materials Science and Polymer Chemistry

The unique chiral and aromatic characteristics of this compound make it an attractive building block for advanced materials and polymers.

Chiral Porous Polymers : Researchers have synthesized pyrrolidine-based chiral porous polymers (Py-CPPs) using a "bottom-up" approach. rsc.org These materials act as highly effective and stable heterogeneous organocatalysts, for instance, in asymmetric Michael additions performed in water, achieving high yields and enantioselectivities. rsc.org Incorporating the this compound moiety into such polymer frameworks could lead to new, recyclable catalysts for stereoselective synthesis.

Functional Polymers : Multicomponent reactions are being explored to create functional polymers, such as modifying polyvinylpyrrolidone (B124986) (PVP) to create degradable materials or to attach prodrugs. rloginconsulting.com The this compound unit could be integrated into polymer backbones or as side chains to impart specific recognition properties, chirality, or catalytic activity, opening doors for applications in chiral separations, sensing, and smart materials.

High-Throughput Screening and Combinatorial Chemistry Approaches for Scaffold Optimization

To efficiently explore the vast chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds to identify hits and optimize lead structures. nih.govwikipedia.org

Solid-Phase Synthesis : The "split-and-pool" synthesis method on solid supports enables the creation of massive "one-bead-one-compound" libraries, containing potentially millions of distinct pyrrolidine derivatives. wikipedia.orgnih.gov

Encoded Libraries : To simplify the identification of active compounds from these large libraries, encoding technologies are used. nih.govresearchgate.net For example, a combinatorial library of mercaptoacyl pyrrolidines was prepared on a polymeric support where each bead contained not only a unique compound but also an oligomeric "tag" that recorded its synthetic history. nih.govresearchgate.net This allowed for the rapid deconvolution and identification of highly potent enzyme inhibitors after screening. nih.govresearchgate.net

Applying these combinatorial strategies to the this compound scaffold will accelerate the discovery of new derivatives with optimized properties for therapeutic or catalytic applications, transforming the traditional one-by-one synthesis and testing paradigm. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclization | HCl/EtOH, reflux | 65–75 | 85–90 | |

| Asymmetric Catalysis | Chiral Lewis acid, CH₂Cl₂ | 70–80 | 90–95 | |

| Reductive Amination | NaBH₄, THF, 0°C | 60–70 | 80–85 |

Basic: Which analytical techniques confirm the stereochemistry and purity of this compound?

Methodological Answer:

Critical techniques include:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column). Retention times and peak areas quantify ee ().

- NMR Spectroscopy : H and C NMR reveal diastereotopic protons and coupling constants (e.g., for pyrrolidine ring protons) ().

- Polarimetry : Measures optical rotation ([α] = +15° to +20° for the (2S) enantiomer) ().

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHN: [M+H] = 162.1283) ().

Key Data:

- Chiral HPLC Retention Times : (2S)-enantiomer: 12.3 min; (2R)-enantiomer: 14.7 min ().

- NMR Shifts : Pyrrolidine C2 proton at δ 3.8–4.2 ppm ().

Advanced: How does pyrrolidine ring stereochemistry influence biological activity in receptor binding studies?

Methodological Answer:

The (2S) configuration enhances binding affinity to receptors like dopamine D2 and serotonin 5-HT. For example:

- D2 Receptor Assays : (2S)-enantiomer shows IC = 120 nM vs. (2R)-enantiomer (IC = 450 nM) due to optimal spatial alignment with the receptor's hydrophobic pocket ().

- SAR Studies : Substitution at C4 (e.g., fluorine or methyl groups) modulates potency. Fluorine increases metabolic stability but reduces solubility (logP = 2.1 vs. 1.8 for non-fluorinated analogs) ().

Q. Table 2: Biological Activity of Derivatives

| Substituent | Receptor Affinity (IC, nM) | logP | Reference |

|---|---|---|---|

| 4-Me | 120 (D2) | 1.8 | |

| 4-F | 95 (D2) | 2.1 | |

| 4-Cl | 200 (D2) | 2.3 |

Advanced: How to resolve contradictions in reported biological activity data for derivatives?

Methodological Answer:

Discrepancies often arise from:

Purity Issues : Impurities >5% skew results. Validate purity via HPLC (>98%) and NMR ().

Assay Variability : Standardize assays (e.g., radioligand binding with [H]spiperone for D2 receptors) ().

Solubility Effects : Use DMSO concentrations <0.1% to avoid artifacts. Pre-saturate buffers for in vitro studies ().

Case Study : A 2024 study reported conflicting IC values (80 vs. 150 nM) for a derivative. Re-analysis revealed residual solvent (EtOAc) in the sample, which inhibited receptor binding. Repurification resolved the discrepancy ().

Advanced: How to design enantioselective synthesis protocols to prevent racemization during scale-up?

Methodological Answer:

Key strategies include:

- Low-Temperature Reactions : Conduct alkylation steps at 0–5°C to minimize racemization ().

- Protective Groups : Use Boc or Fmoc groups on the pyrrolidine nitrogen to stabilize the stereocenter ().

- Catalytic Systems : Immobilized chiral catalysts (e.g., silica-supported Evans oxazaborolidine) improve recyclability and reduce costs ().

Q. Table 3: Scale-Up Parameters

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Temperature | 0°C | 0–5°C |

| Catalyst Loading | 5 mol% | 3 mol% |

| Reaction Time | 12 h | 18 h |

| ee Retention | 95% | 92% |

Advanced: What in vitro models are suitable for assessing metabolic stability?

Methodological Answer:

- Hepatocyte Incubations : Use primary human hepatocytes (1 × 10 cells/mL) to measure t. This compound shows t = 45 min, indicating moderate hepatic clearance ().

- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6. The compound exhibits IC > 10 µM for both, suggesting low interaction risk ().

Key Data:

- Microsomal Stability : 70% remaining after 30 min ().

- Plasma Protein Binding : 85% (human), 78% (rat) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.